molecular formula C19H19N3O2S B11169484 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B11169484
M. Wt: 353.4 g/mol
InChI Key: UXMOLXSKQUDGBB-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxybenzyl Group: The next step involves the alkylation of the thiadiazole ring with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent. It is being investigated for its ability to inhibit specific enzymes and receptors involved in inflammatory pathways.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.

    Biological Studies: The compound is used as a probe to study the interaction of thiadiazole derivatives with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, including enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby modulating biochemical pathways. In biological systems, the compound can interact with cell membrane receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxybenzyl group, which imparts specific electronic and steric properties. This uniqueness enhances its binding affinity to certain molecular targets and its stability under various reaction conditions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C19H19N3O2S/c1-24-16-10-6-5-9-15(16)13-18-21-22-19(25-18)20-17(23)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,22,23)

InChI Key

UXMOLXSKQUDGBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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